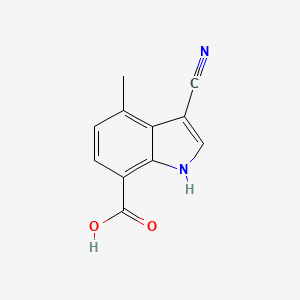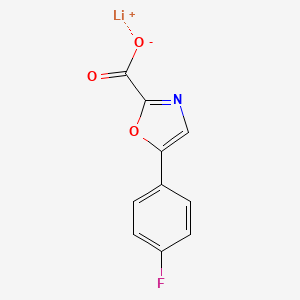
3-(Piperidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)morpholine: is a heterocyclic organic compound that features both a piperidine and a morpholine ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Piperidin-4-yl)morpholine typically involves the reaction of 4-piperidone with morpholine under hydrogenation conditions. The process can be catalyzed using platinum or palladium catalysts under low pressure (1 MPa or less) to achieve high yield and purity . Another method involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by deprotection to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalyst and reaction parameters is crucial for maintaining high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Piperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.
N-Benzylethylphenidate: A compound with a piperidine ring, used in the study of central nervous system stimulants.
Uniqueness: 3-(Piperidin-4-yl)morpholine is unique due to its dual ring structure, combining the properties of both piperidine and morpholine. This duality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-piperidin-4-ylmorpholine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h8-11H,1-7H2 |
InChI Key |
PMNRABUYTOSYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
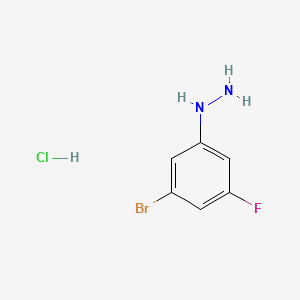
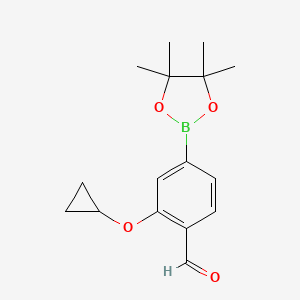

![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
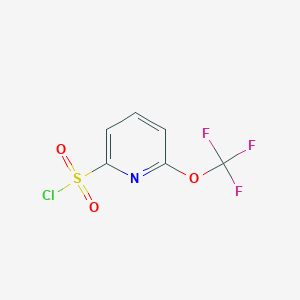
![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
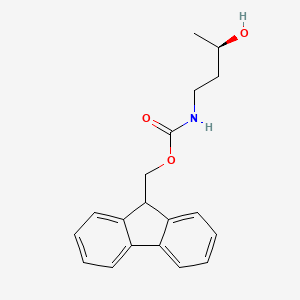
![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
